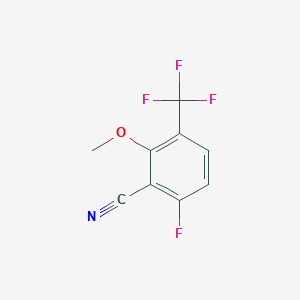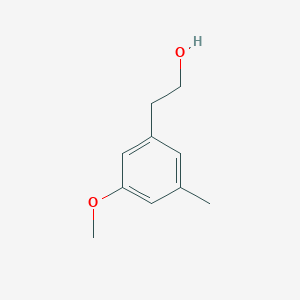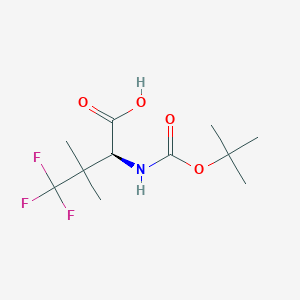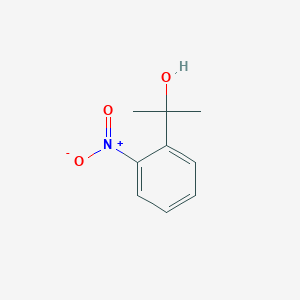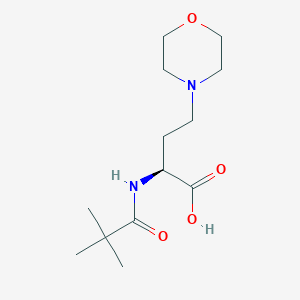
(2S)-2-(2,2-Dimethylpropanamido)-4-(morpholin-4-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,2-Dimethylpropanamido)-4-(morpholin-4-yl)butanoic acid: is a synthetic organic compound characterized by its unique chemical structure. This compound features a morpholine ring, a butanoic acid backbone, and a dimethylpropanamido group, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,2-Dimethylpropanamido)-4-(morpholin-4-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the amidation of 2,2-dimethylpropanoic acid with a suitable amine, followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control over reaction parameters ensures consistent quality and scalability. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(2,2-Dimethylpropanamido)-4-(morpholin-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pH, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-2-(2,2-Dimethylpropanamido)-4-(morpholin-4-yl)butanoic acid finds applications in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2,2-Dimethylpropanamido)-4-(morpholin-4-yl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
2,2′-Bipyridyl: A ligand commonly used in coordination chemistry.
Allylamine: An unsaturated amine with applications in organic synthesis.
Uniqueness
Compared to these similar compounds, (2S)-2-(2,2-Dimethylpropanamido)-4-(morpholin-4-yl)butanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and dimethylpropanamido group provide versatility in various applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C13H24N2O4 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
(2S)-2-(2,2-dimethylpropanoylamino)-4-morpholin-4-ylbutanoic acid |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)12(18)14-10(11(16)17)4-5-15-6-8-19-9-7-15/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1 |
Clave InChI |
RZSULZUHMCLMJB-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)C(=O)N[C@@H](CCN1CCOCC1)C(=O)O |
SMILES canónico |
CC(C)(C)C(=O)NC(CCN1CCOCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


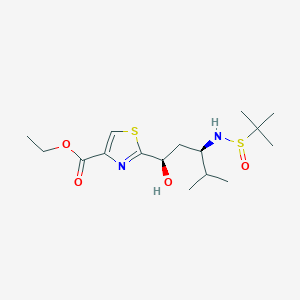
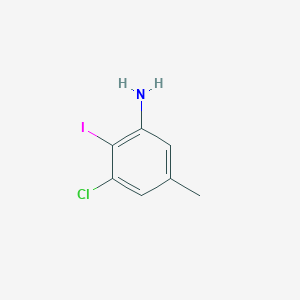
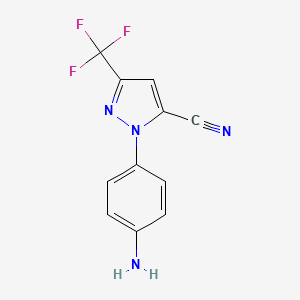
![1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15200783.png)
![ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B15200791.png)

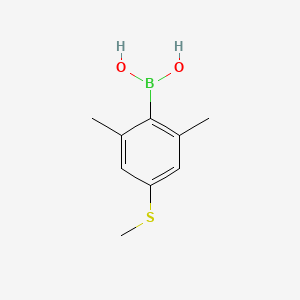

![Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15200830.png)
